molecular formula C18H18BrN5O2S B12131305 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphe nyl)acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphe nyl)acetamide

Cat. No.: B12131305
M. Wt: 448.3 g/mol
InChI Key: FEEIFSSJTNAJBK-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a 3-methoxyphenyl group at position 5 and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-bromo-2-methylphenyl group. The 3-methoxy group enhances electron-donating properties, while the bromine and methyl groups on the phenyl ring influence steric and electronic interactions. Such derivatives are often investigated for pharmacological activities, including anti-inflammatory and antimicrobial effects .

Properties

Molecular Formula

C18H18BrN5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18BrN5O2S/c1-11-8-13(19)6-7-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-3-5-14(9-12)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

FEEIFSSJTNAJBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the assembly of the various functional groups through multi-step reactions.
  • Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidation of the thioether group to a sulfoxide or sulfone.

        Reduction: Reduction of the nitro group to an amino group.

        Substitution: Substitution reactions at the bromine position.

    • Common reagents and conditions would depend on the specific reaction steps.
    • Major products formed would include derivatives with modified functional groups.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate due to its diverse functional groups.

      Antibacterial and Antifungal Properties: Explore its activity against microbial pathogens.

      Bioconjugation: Utilize its functional groups for targeted drug delivery.

      Materials Science: Investigate its use in materials with specific properties.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
    • Molecular targets and pathways remain unknown.
  • Comparison with Similar Compounds

    Positional Isomerism of Aryl Groups

    • Compound A (): 2-[4-Amino-5-(4-bromophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methoxyphenyl)acetamide The 4-bromophenyl group on the triazole increases hydrophobicity compared to the 3-methoxyphenyl group in the target compound. The 4-methoxyphenyl acetamide substituent may enhance solubility due to its polar methoxy group .
    • The shared N-(4-bromo-2-methylphenyl) group allows direct comparison of triazole substituent effects .

    Heterocyclic vs. Aryl Substitutions

    • Compound C () : 2-[4-(4-Bromophenyl)-5-(3-pyridinyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide
      • Replacement of the phenyl group with pyridinyl introduces hydrogen-bonding capabilities and basicity. The 3-fluoro-4-methylphenyl acetamide substituent may improve membrane permeability compared to the target’s bromo-methylphenyl group .
    • These modifications could enhance CNS penetration .

    Modifications to the Acetamide Substituent

    Halogen and Alkyl Group Variations

    • Compound E () : 2-{[4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
      • The 4-chlorophenyl acetamide substituent (vs. bromo-methylphenyl) reduces steric bulk but maintains halogen-mediated hydrophobic interactions. The cyclohexyl group on the triazole may hinder rotational freedom .
    • The identical N-substituent isolates the impact of triazole modifications .

    Anti-Inflammatory and Anti-Exudative Effects

    • Compound G (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac (8 mg/kg). The furan ring’s planar structure may enhance target binding .

    Crystallographic and Physicochemical Properties

    • Compound I () : N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide exhibited a dihedral angle of 66.4° between aromatic rings, influencing packing efficiency and solubility. Hydrogen bonding via N–H⋯O interactions stabilized the crystal lattice .
    • The target compound’s 3-methoxy group may promote similar hydrogen-bonding networks, as seen in SHELX-refined structures () .

    Biological Activity

    The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphenyl)acetamide represents a novel class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the synthesis, mechanisms of action, and biological effects of this compound, supported by data from various studies.

    Chemical Structure and Properties

    The chemical structure of the compound can be represented as follows:

    C19H20N6O3S\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}_{3}\text{S}

    This structure features a triazole ring, which is known for its role in enhancing biological activity through various mechanisms.

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through cyclization reactions. The incorporation of substituents such as methoxy and bromo groups is crucial for modulating its biological activity.

    1. Antimicrobial Activity

    Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that compounds similar to 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)] exhibit significant antibacterial and antifungal activities. For instance, a related triazole compound demonstrated broad-spectrum antimicrobial effects against various pathogens, indicating potential applications in treating infections .

    2. Anticancer Properties

    The anticancer potential of triazole derivatives has been highlighted in several studies. Research indicates that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For example, a study on similar triazole compounds reported IC50 values indicating potent cytotoxicity against breast cancer cell lines .

    3. Anti-inflammatory Effects

    Triazoles have also been recognized for their anti-inflammatory properties. The compound's ability to inhibit key inflammatory pathways (e.g., NF-kB signaling) has been demonstrated in cell-based assays. This suggests that it may be beneficial in treating inflammatory diseases .

    The biological activity of triazole compounds like 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)] is often attributed to their ability to interact with specific molecular targets:

    • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
    • Receptor Modulation : Some derivatives may modulate receptor activity linked to inflammation or tumor growth.

    Case Study 1: Antimicrobial Efficacy

    A study evaluated the antimicrobial efficacy of a series of triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, showcasing their potential as effective antimicrobial agents .

    Case Study 2: Anticancer Activity

    In another investigation focusing on breast cancer cell lines (MCF-7), a related compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This highlights the potential for developing these compounds into therapeutic agents for cancer treatment .

    Data Summary

    Activity IC50/MIC Values Reference
    Antibacterial8 µg/mL
    Antifungal10 µg/mL
    Cytotoxic (MCF-7)15 µM
    Anti-inflammatory-

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